(2-Bromo-5-methoxyphenyl)methanethiol
Description
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrOS/c1-10-7-2-3-8(9)6(4-7)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
VRSPHBVPMIQERQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials and Intermediates
Common starting materials include:
- Hydroxyanisole (2-methoxyphenol) or its derivatives.
- m-Methoxybenzoic acid or 5-bromo-2-methoxyphenol.
- 2-Bromo-5-methoxybenzyl derivatives (e.g., benzylamine or benzyl nitrile analogues).
These intermediates are strategically chosen for regioselective bromination and subsequent functionalization.
Summary Table of Preparation Methods
Research Findings and Notes
- Protection of phenolic hydroxyl groups is critical to achieve selective bromination at the desired position without side reactions.
- Iron powder catalysis significantly enhances bromination efficiency and selectivity.
- The use of mild deacetylation conditions preserves the integrity of the brominated aromatic ring.
- Halogenated solvents and initiators like red phosphorus and potassium bromide enable regioselective bromination of methoxybenzoic acid derivatives.
- Copper-catalyzed domino coupling reactions provide a versatile route to related benzyl nitrile intermediates, which can be converted to methanethiols.
- The choice of solvent, temperature, and reaction time is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenylmethanethiol.
Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Research
(2-Bromo-5-methoxyphenyl)methanethiol serves as a crucial building block in the synthesis of biologically active molecules. Its applications in pharmaceutical research include:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for this compound were reported as follows:
| Compound Type | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| This compound | 40 | 60 |
| Ceftriaxone | 0.1 | 4 |
This data suggests that (2-Bromo-5-methoxyphenyl)methanethiol could be effective against multi-drug resistant strains.
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. Specific analogs showed IC50 values below 50 µM, indicating their potential as anticancer agents. The mechanism involves modulation of key signaling pathways related to cell survival and death.
Organic Synthesis
The compound is utilized as an intermediate in the construction of complex organic molecules, particularly heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it versatile for synthetic applications:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles like amines or thiols.
- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
Materials Science
Recent research has explored the potential of (2-Bromo-5-methoxyphenyl)methanethiol in creating new organic materials with unique optical and electronic properties:
- Organic Semiconductors : The compound's structural properties may allow it to be used in the development of organic semiconductors.
- Light Emitting Diodes (LEDs) : Its electronic properties could be harnessed for applications in LED technology.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (2-Bromo-5-methoxyphenyl)methanethiol against various bacterial strains. Results indicated significant effectiveness against multi-drug resistant strains, outperforming some conventional antibiotics.
Anticancer Studies
Research involving human cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations as low as 25 µM. This highlights its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Bromo-5-methoxytoluene: Similar structure but with a methyl group instead of a thiol group.
N-Acetyl-2-bromo-5-methoxyaniline: Contains an acetylated amine group instead of a thiol group .
Uniqueness
(2-Bromo-5-methoxyphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical and medicinal research.
Biological Activity
(2-Bromo-5-methoxyphenyl)methanethiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its activity against various biological targets.
Chemical Structure and Properties
The compound (2-Bromo-5-methoxyphenyl)methanethiol is characterized by the presence of a bromine atom, a methoxy group, and a thiol (-SH) functional group. This unique combination of substituents influences its chemical reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit antitumor properties by interfering with microtubule dynamics. For instance, a series of compounds based on methoxy and bromo substitutions showed sub-micromolar cytotoxicity against human cancer cell lines such as HeLa and MCF7, targeting tubulin polymerization as their mechanism of action .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (2-Bromo-5-methoxyphenyl)methanethiol | HeLa | TBD | Microtubule disruption |
| 4-Bromo-2,5-dimethoxyphenyl | MCF7 | <0.1 | Tubulin polymerization |
| N-(5-methoxyphenyl)-4-methoxy | HT-29 | TBD | Microtubule stabilization |
The mechanism by which (2-Bromo-5-methoxyphenyl)methanethiol exerts its biological effects is likely multifaceted:
- Microtubule Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics, which is critical for cell division .
- Signal Transduction Pathways : The thiol group may participate in redox reactions, influencing various signaling pathways involved in cell proliferation and apoptosis .
Study 1: Antiproliferative Effects
A study synthesized several derivatives of 2-bromo-5-methoxybenzohydrazide, some of which exhibited promising antiproliferative activity in vitro. The study highlighted the importance of the methoxy group in enhancing biological activity .
Study 2: Analgesic Properties
Another investigation focused on the analgesic effects of related compounds, where two derivatives showed significant pain-relieving activity in animal models. This suggests potential therapeutic applications beyond oncology .
Research Findings
Research has consistently shown that (2-Bromo-5-methoxyphenyl)methanethiol and its derivatives possess a range of biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use as antimicrobial agents .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
